molecular formula C13H16F2O2 B7995985 3',5'-Difluoro-4'-n-pentoxyacetophenone

3',5'-Difluoro-4'-n-pentoxyacetophenone

Cat. No.: B7995985
M. Wt: 242.26 g/mol
InChI Key: KXTUOBTZMWMIEJ-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-4’-n-pentoxyacetophenone is an organic compound characterized by the presence of two fluorine atoms at the 3’ and 5’ positions, a pentoxy group at the 4’ position, and an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4’-n-pentoxyacetophenone typically involves the introduction of the pentoxy group and fluorine atoms onto the acetophenone core. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3’,5’-difluoro-4’-hydroxyacetophenone, is reacted with n-pentyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-4’-n-pentoxyacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be integrated into the industrial process to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4’-n-pentoxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3’,5’-Difluoro-4’-n-pentoxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to the bioactive properties of fluorine-containing compounds.

    Medicine: Investigation into its potential as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-n-pentoxyacetophenone depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making certain positions more susceptible to nucleophilic or electrophilic attack. The pentoxy group can also provide steric hindrance, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Difluoro-4’-methoxyacetophenone
  • 3’,5’-Difluoro-4’-ethoxyacetophenone
  • 3’,5’-Difluoro-4’-propoxyacetophenone

Uniqueness

3’,5’-Difluoro-4’-n-pentoxyacetophenone is unique due to the length of its pentoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its shorter-chain analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

1-(3,5-difluoro-4-pentoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-3-4-5-6-17-13-11(14)7-10(9(2)16)8-12(13)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTUOBTZMWMIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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